3,4-dihydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-6-methyl-2H-pyran-2-one can be synthesized through several methods. . The reaction mixture is then heated with acetic acid, diluted with water, and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties and reactivity.
Major Products
The major products formed from these reactions include hydroxymaltol and other derivatives that exhibit strong antioxidant properties .
Scientific Research Applications
3,4-Dihydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3,4-dihydroxy-6-methyl-2H-pyran-2-one exerts its effects is primarily through its enol ether structure, which allows it to participate in various chemical reactions . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells and tissues from oxidative damage . The molecular targets and pathways involved in its antioxidant activity include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): This compound is formed in the Maillard reaction and has strong antioxidant properties.
2H-Pyran-3(4H)-one, dihydro-6-methyl-: Another similar compound with a slightly different structure and reactivity.
Uniqueness
3,4-Dihydroxy-6-methyl-2H-pyran-2-one is unique due to its specific enol ether structure, which imparts distinct chemical reactivity and antioxidant properties . Its ability to undergo various chemical reactions and form derivatives with significant biological activities makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3,4-dihydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3-2-4(7)5(8)6(9)10-3/h2,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROZMPGAHOAUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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